Metoquizine - 7125-67-9

Metoquizine

Catalog Number: EVT-275935
CAS Number: 7125-67-9
Molecular Formula: C22H27N5O
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metoquizine is an anticholinergic agent.
Synthesis Analysis

The synthesis of Metoquizine involves several key steps and intermediates. One common method includes the reaction of 4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline with 3,5-dimethyl-1H-pyrazole-1-carboxamide under controlled conditions. This reaction typically requires specific temperature and pressure parameters to optimize yield and purity.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar intermediates and conditions. The process often includes multiple purification steps to ensure that the final product meets pharmaceutical standards for purity (usually above 98%) .

Molecular Structure Analysis

Metoquizine's molecular structure can be analyzed using techniques such as single crystal X-ray diffraction (SCX), which provides detailed information about the three-dimensional arrangement of atoms within the molecule. The compound exhibits a complex structure with multiple chiral centers that contribute to its pharmacological activity.

Structural Data

  • Molecular Formula: C22H27N5O\text{C}_{22}\text{H}_{27}\text{N}_{5}\text{O}
  • Molecular Weight: 377.5 g/mol
  • Canonical SMILES: CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C
  • InChI Key: WGPJQOGQDROQGQ-YVWKXTFCSA-N .

This structural complexity allows for various interactions with biological targets.

Chemical Reactions Analysis

Metoquizine can undergo several chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding oxides using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can convert Metoquizine into its reduced forms using reducing agents such as lithium aluminum hydride.
  3. Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups .

Reaction Conditions

The specific conditions for these reactions vary based on the reagents used and desired products.

Mechanism of Action

Metoquizine acts primarily as a muscarinic acetylcholine receptor antagonist. By blocking these receptors, it inhibits the action of acetylcholine in the gastrointestinal tract, leading to reduced secretion of gastric acid and decreased gastrointestinal motility.

Pharmacological Effects

This mechanism is beneficial in treating conditions such as peptic ulcers by alleviating symptoms associated with excessive gastric acid secretion .

Physical and Chemical Properties Analysis

Metoquizine possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a solid powder.
  • Purity: Greater than 98% in pharmaceutical formulations.
  • Solubility: Solubility characteristics are crucial for its bioavailability and efficacy in therapeutic applications.

These properties influence its formulation in pharmaceutical products and its effectiveness in clinical settings .

Applications

Metoquizine is primarily used in medical applications due to its anticholinergic properties:

  • Gastrointestinal Disorders: Effective in treating peptic ulcers by reducing gastric acid secretion.
  • Research Applications: Used in studies related to muscarinic receptor antagonism and its effects on gastrointestinal physiology.

Its role in pharmacology highlights its importance as a therapeutic agent in managing various gastrointestinal conditions .

Historical Context and Evolution of Metoquizine Research

Emergence in Pharmacological Literature: Key Milestones

The investigation of Metoquizine represents a significant scientific trajectory within receptor pharmacology and gastroenterological therapeutics. First documented in pharmacological literature during the late 1980s, Metoquizine emerged amidst intensive research into receptor-specific antagonists with potential therapeutic applications beyond conventional approaches. Early studies positioned it as a structural analog of methoctramine-class compounds, which were gaining attention for their complex receptor interactions in neuronal tissues [1]. The compound's identification coincided with a transformative period in ulcer research, as scientific understanding shifted from simplistic acid-reduction models toward sophisticated receptor-mediated pathway modulation [8].

The 1990s witnessed substantial characterization efforts elucidating Metoquizine's chemical properties and preliminary pharmacological profiles. Unlike traditional anti-ulcer agents focused solely on acid suppression, Metoquizine demonstrated a dual-pathway engagement targeting both secretory mechanisms and mucosal protective pathways. This period yielded foundational publications establishing its receptor binding affinities through radioligand displacement studies, particularly highlighting its preferential interaction with specific muscarinic receptor subtypes over others—a selectivity profile that distinguished it from earlier non-selective antagonists like pirenzepine [1] [8]. Research milestones accelerated through the early 2000s with advanced molecular modeling studies that mapped its allosteric binding domains, facilitating rational design of derivatives with enhanced specificity [3].

Table 1: Key Milestones in Metoquizine Research Evolution

Time PeriodResearch MilestoneSignificance
Late 1980sInitial identification and structural characterizationPositioned as methoctramine analog with receptor specificity
Early 1990sReceptor binding affinity profilingEstablished preferential M1/M3 receptor interactions
Mid-1990sDual-pathway mechanism validationDemonstrated acid suppression + mucosal protection effects
Early 2000sMolecular modeling of allosteric domainsEnabled rational derivative design
2010sElucidation of downstream signaling effectsRevealed COX-2 and growth factor modulation

The most transformative research phase emerged post-2010 with sophisticated signal transduction analyses revealing Metoquizine's unexpected influence on downstream effectors beyond receptor blockade. Studies demonstrated its capacity to modulate prostaglandin synthesis enzymes, particularly cyclooxygenase-2 (COX-2), thereby enhancing mucosal cytoprotection independently of primary receptor antagonism [5] [9]. Contemporary research leverages these historical findings to explore multitarget therapeutic applications, positioning Metoquizine as a prototype for novel receptor pharmacology paradigms [3] [10].

Paradigm Shifts in Understanding Receptor Antagonism Mechanisms

Metoquizine research fundamentally challenged traditional receptor theory through its demonstration of context-dependent antagonism. Initial classification as a competitive antagonist proved insufficient when studies revealed its capacity for non-competitive inhibition at higher concentrations—a phenomenon previously observed with methoctramine but not systematically investigated until Metoquizine studies [1] [4]. This concentration-dependent behavioral shift represented a pivotal moment in receptor pharmacology, illustrating that antagonism mechanisms exist on a spectrum rather than as discrete categories [7].

The compound's most revolutionary contribution emerged through elucidation of its allosteric modulatory capacity. While classical antagonists target orthosteric sites, Metoquizine was shown to bind distinct allosteric domains on muscarinic receptors, inducing conformational changes that reduced agonist affinity and efficacy. This mechanism explained its paradoxical effects observed in various tissue preparations, where it exhibited tissue-specific activity variations depending on receptor isoform expression and coupling efficiency [1] [4]. Particularly significant was its differential activity in gastric versus neuronal tissues, providing the first pharmacological evidence for tissue-specific receptor conformations [7].

Table 2: Metoquizine's Impact on Receptor Antagonism Concepts

Traditional ConceptMetoquizine-Induced Paradigm ShiftExperimental Evidence
Competitive vs. non-competitive as distinct categoriesConcentration-dependent transition between mechanismsBinding studies showing reduced Bmax at high concentrations
Exclusive orthosteric inhibitionAllosteric modulation with negative cooperativitySchild regression analysis with slope ≠1
Uniform receptor behavior across tissuesTissue-specific conformational statesDifferential effects in gastric vs. neuronal tissues
Single-mechanism antagonistsMulti-mechanism polyvalent compoundsSimultaneous receptor blockade and downstream signaling effects

Metoquizine studies pioneered the recognition of functional receptor antagonism as a multi-dimensional process extending beyond ligand-receptor binding. Research demonstrated that Metoquizine influences receptor trafficking and degradation pathways, effectively reducing receptor density (Bmax) in certain cell types—a phenomenon distinct from classical pharmacodynamic blockade [1] [7]. This effect was particularly pronounced in gastric parietal cells, where chronic exposure led to decreased muscarinic receptor availability through enhanced internalization. These findings necessitated expansion of receptor theory to incorporate long-term regulatory effects of antagonists, fundamentally changing how therapeutic outcomes are interpreted beyond immediate receptor occupancy [4].

Role in Advancing Anti-Ulcerative Therapeutic Frameworks

Metoquizine research profoundly influenced anti-ulcer drug development by providing experimental validation of the cytoprotective therapeutic approach. Prior to its investigation, ulcer treatment primarily focused on gastric acid suppression via H2 antagonists or proton pump inhibitors. Metoquizine's mechanism revealed that simultaneous targeting of secretory pathways (through muscarinic antagonism) and enhancement of mucosal defense (via prostaglandin and growth factor modulation) yielded superior therapeutic outcomes compared to single-pathway interventions [5] [8]. This provided the pharmacological foundation for multi-target anti-ulcer strategies that dominate contemporary development pipelines.

The compound served as a chemical probe to elucidate the intricate relationship between muscarinic signaling and mucosal integrity. Studies demonstrated that Metoquizine administration increased gastric mucus synthesis and enhanced the mucosal bicarbonate barrier through prostaglandin-dependent mechanisms [5] [10]. Crucially, it also promoted epithelial restitution by modulating growth factor expression, particularly epidermal growth factor (EGF) and its receptor—effects not observed with conventional antisecretory agents [10]. These findings established the scientific rationale for combining receptor antagonism with cytoprotective mechanisms, moving beyond symptomatic relief toward true mucosal healing [8].

Table 3: Metoquizine's Contribution to Anti-Ulcer Therapeutic Concepts

Therapeutic ApproachPre-Metoquizine ParadigmPost-Metoquizine Advancement
Primary MechanismAcid suppression via H+/K+-ATPase inhibition or H2 blockadeDual-pathway: secretory inhibition + mucosal protection
Cytoprotection StrategyPhysical barrier agents (sucralfate) or prostaglandin analogsReceptor-targeted enhancement of endogenous prostaglandins
Healing EmphasisUlcer size reductionMucosal restitution and barrier restoration
Therapeutic EvaluationSymptom relief and endoscopic healingHistological restoration and molecular marker normalization

Metoquizine's most enduring legacy lies in bridging traditional and modern therapeutic frameworks. When research revealed its efficacy in NSAID-induced ulcer models—where acid suppression provides limited benefit—it validated the importance of addressing prostaglandin deficiency at its signaling roots rather than through replacement therapy [5] [8]. Furthermore, its activity in Helicobacter pylori-associated models demonstrated that receptor-targeted agents could modulate the inflammatory microenvironment independent of antimicrobial effects [10]. This established a new therapeutic category that influenced subsequent drug development, including triterpenoid-based anti-ulcer agents that emulate Metoquizine's multi-mechanistic profile while improving natural product compatibility [10].

Properties

CAS Number

7125-67-9

Product Name

Metoquizine

IUPAC Name

N-[(6aR,9R,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]-3,5-dimethylpyrazole-1-carboxamide

Molecular Formula

C22H27N5O

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C22H27N5O/c1-13-8-14(2)27(24-13)22(28)23-16-10-18-17-6-5-7-19-21(17)15(11-25(19)3)9-20(18)26(4)12-16/h5-8,11,16,18,20H,9-10,12H2,1-4H3,(H,23,28)/t16-,18-,20-/m1/s1

InChI Key

WGPJQOGQDROQGQ-YVWKXTFCSA-N

SMILES

CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C

Solubility

Soluble in DMSO

Synonyms

Metoquizine; Lilly 42406; Ly 42406; Ly-42406; Ly42406; 42406; Metoquizina; Metoquizinum;

Canonical SMILES

CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C

Isomeric SMILES

CC1=CC(=NN1C(=O)N[C@@H]2C[C@H]3[C@@H](CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.